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Compound of Interest

Compound Name: D-(+)-Maltose monohydrate

Cat. No.: B134456 Get Quote

An In-depth Examination of the Disaccharide's Structure, Metabolism, and Applications in

Scientific Research and Drug Development

Introduction
D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is a

fundamental carbohydrate in biochemistry. Formed primarily from the enzymatic hydrolysis of

starch, it serves as a crucial energy source for various organisms, including humans and

microorganisms. Its unique biochemical properties, including its reducing nature and specific

metabolic pathways, make it a subject of significant interest in various fields of research and

development, from food science and brewing to pharmaceuticals and biotechnology. This

technical guide provides a comprehensive overview of the core biochemical aspects of D-(+)-
Maltose monohydrate, tailored for researchers, scientists, and drug development

professionals.

Physicochemical Properties of D-(+)-Maltose
Monohydrate
D-(+)-Maltose monohydrate is a white crystalline powder with a mildly sweet taste. Its

physical and chemical properties are summarized in the table below, providing essential data

for experimental design and formulation.
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Property Value References

Molecular Formula C₁₂H₂₂O₁₁·H₂O [1]

Molecular Weight 360.31 g/mol [1][2]

Melting Point 102-103 °C [3]

Solubility in Water 1.080 g/mL (at 20 °C) [4]

Glycemic Index (GI) 105 [5][6][7]

Sweetness (relative to

sucrose)
~30-60%

Appearance White crystalline powder

Reducing Sugar Yes [4]

Biochemical Structure and Function
D-(+)-Maltose is a disaccharide composed of two D-glucose units linked by an α(1→4)

glycosidic bond. This linkage is formed between the anomeric carbon of one glucose molecule

and the hydroxyl group on the fourth carbon of the second glucose molecule.[4][8] The

presence of a free hemiacetal group in one of the glucose residues gives maltose its reducing

properties, allowing it to react with oxidizing agents in biochemical assays.[4]

In biological systems, the primary function of maltose is to serve as a readily available source

of glucose. Following ingestion or cellular uptake, it is hydrolyzed into two glucose molecules,

which can then enter glycolysis to produce ATP, the primary energy currency of the cell.

Digestion and Metabolism in Humans
The digestion of maltose in humans begins in the small intestine. The enzyme maltase-

glucoamylase, located in the brush border of the intestinal epithelium, catalyzes the hydrolysis

of the α(1→4) glycosidic bond, releasing two molecules of glucose.[9] These glucose

molecules are then absorbed into the bloodstream via sodium-glucose cotransporter 1

(SGLT1).
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Once in the bloodstream, the glucose derived from maltose can be utilized by various tissues

for energy or stored as glycogen in the liver and muscles for later use. The metabolism of

intravenously administered maltose has been shown to be efficient, with the disaccharide being

hydrolyzed to glucose by maltase in the renal tubules and subsequently reabsorbed.

Metabolism in Microorganisms: The Case of
Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, a model organism for biochemical research, maltose

metabolism is a well-characterized process of significant industrial relevance, particularly in

brewing. Maltose is actively transported into the yeast cell by a specific maltose permease.[10]

Once inside the cell, the intracellular enzyme maltase hydrolyzes maltose into two glucose

molecules.[10] These glucose molecules then enter the glycolytic pathway to be fermented into

ethanol and carbon dioxide.

The regulation of maltose metabolism in yeast is complex, involving induction by maltose and

repression by glucose. The presence of glucose in the growth medium represses the

expression of the genes encoding maltose permease and maltase, ensuring that the preferred

sugar, glucose, is consumed first.

Experimental Protocols
Enzymatic Hydrolysis of Starch to Maltose
This protocol describes the laboratory-scale production of maltose from starch using the

enzyme β-amylase.

Materials:

Soluble starch

β-amylase solution

0.016 M Sodium acetate buffer, pH 4.8

3,5-Dinitrosalicylic acid (DNS) reagent
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Maltose standard solutions

Spectrophotometer

Procedure:

Prepare a 1% (w/v) starch solution in 0.016 M sodium acetate buffer (pH 4.8).

Equilibrate the starch solution and β-amylase solution to the desired reaction temperature

(e.g., 25°C).

Initiate the reaction by adding a known amount of β-amylase to the starch solution.

At specific time intervals, withdraw aliquots of the reaction mixture and add them to a tube

containing DNS reagent to stop the reaction.

Boil the tubes for 5-15 minutes to allow for color development.

Cool the tubes to room temperature and measure the absorbance at 540 nm.

Determine the concentration of maltose produced by comparing the absorbance to a

standard curve prepared with known concentrations of maltose.[4]

Quantification of Maltose using High-Performance
Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of maltose in a sample using

HPLC with a Refractive Index Detector (RID).

Materials:

HPLC system equipped with a Refractive Index Detector (RID)

Amino-based or ion-exchange chromatography column suitable for carbohydrate analysis

Acetonitrile (HPLC grade)

Ultrapure water
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Maltose standard solutions

Sample containing maltose, appropriately diluted and filtered

Procedure:

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and

water (e.g., 75:25 v/v).[11] Degas the mobile phase before use.

System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow

rate (e.g., 1.0 mL/min) and temperature (e.g., 30°C) until a stable baseline is achieved on the

RID.[11]

Standard Curve Generation: Inject a series of maltose standard solutions of known

concentrations to generate a calibration curve by plotting peak area against concentration.

Sample Analysis: Inject the prepared sample solution into the HPLC system under the same

conditions as the standards.

Quantification: Identify the maltose peak in the sample chromatogram based on its retention

time compared to the standard. Quantify the amount of maltose in the sample by

interpolating its peak area on the standard curve.[12]

Qualitative Detection of Maltose
This test is a qualitative method for the detection of lactose and maltose.

Materials:

Sample solution

10% Ammonia solution

1 M Potassium hydroxide solution

Water bath (70°C)

Procedure:
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To 2 mL of the sample solution in a test tube, add 2 mL of 10% ammonia solution and 3

drops of 1 M potassium hydroxide solution.

Mix the solution thoroughly.

Place the test tube in a 70°C water bath for at least 15 minutes.

A red or pink color indicates the presence of maltose or lactose.[13]

This test is another qualitative method for detecting maltose and lactose.

Materials:

Sample solution

5% Methylamine hydrochloride solution

20% Sodium hydroxide solution

Procedure:

To 4 mL of the sample solution, add 3-4 drops of 5% methylamine hydrochloride solution.

Boil the mixture for approximately 30 seconds.

Remove from heat and immediately add 3-5 drops of 20% sodium hydroxide solution.

A yellow color that slowly turns to a carmine or violet-carmine color indicates the presence of

maltose or lactose.

Preparation of Maltose-Containing Culture Medium
This protocol describes the preparation of a general-purpose microbiological culture medium

containing maltose as the primary carbon source.

Materials:

Yeast extract
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Peptone

D-(+)-Maltose monohydrate

Agar (for solid medium)

Distilled water

Procedure:

Dissolve the desired amounts of yeast extract, peptone, and agar (if making plates) in

distilled water by heating with agitation.

Separately prepare a concentrated maltose solution (e.g., 40% w/v) in distilled water.

Sterilize the two solutions separately by autoclaving at 121°C for 15 minutes. Note: Do not

autoclave maltose with peptone and yeast extract, as this can lead to Maillard browning.

Aseptically cool both solutions to approximately 50°C.

Aseptically combine the sterile maltose solution with the sterile medium base to the desired

final concentration.

Mix well and dispense into sterile petri dishes or tubes.[5]

Signaling Pathways and Experimental Workflows
Maltose Metabolism and Glycolysis
The breakdown of maltose and its entry into the central metabolic pathway of glycolysis can be

visualized as follows:

D-(+)-Maltose Maltase

GlucoseHydrolysis

Glucose

Glycolysis ATP

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b134456?utm_src=pdf-body
https://www.worthington-biochem.com/products/maltase/assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Hydrolysis of Maltose and entry into Glycolysis.

Experimental Workflow for Maltose Quantification by
HPLC
A typical workflow for the quantitative analysis of maltose in a sample using HPLC is depicted

below.
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Caption: Workflow for Maltose Quantification via HPLC.
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Simplified Glucose Sensing and Signaling in Yeast
Triggered by Maltose Metabolism
The metabolism of maltose to glucose in yeast activates glucose sensing pathways that

regulate gene expression. A simplified representation of this process is shown below.
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Caption: Glucose Sensing in Yeast via Maltose Metabolism.
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Applications in Research and Drug Development
D-(+)-Maltose monohydrate is utilized in a wide array of applications within the scientific and

pharmaceutical industries.

Microbiology and Cell Culture: It serves as a fermentable carbohydrate source in culture

media for the growth of various microorganisms, including yeasts and bacteria.[5]

Enzyme Characterization: Maltose is a key substrate for the characterization of α-

glucosidases and other carbohydrate-metabolizing enzymes.

Pharmaceutical Formulations: It is used as an excipient in pharmaceutical preparations,

acting as a binder, diluent, and sweetener. It can also be used as a parenteral supplement of

sugar for diabetic patients.

Biotechnology: In biotechnology, maltose is employed in fermentation processes for the

production of biofuels and other biochemicals.

Drug Development: The study of maltose metabolism and its inhibition is relevant to the

development of drugs for managing diabetes and other metabolic disorders. For instance,

acarbose, an antidiabetic drug, functions by inhibiting the enzymes that digest disaccharides

like maltose, thereby slowing down glucose absorption.[5]

Conclusion
D-(+)-Maltose monohydrate is a disaccharide of fundamental importance in biochemistry. Its

well-defined structure, metabolism, and physicochemical properties make it an invaluable tool

in research and a versatile component in various industrial applications. A thorough

understanding of its biochemical role, from its digestion and metabolism to its function in

cellular processes, is essential for professionals in the fields of biochemistry, microbiology, and

pharmaceutical sciences. This guide provides a foundational resource to aid in the design and

execution of research involving this key carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b134456?utm_src=pdf-body
https://www.worthington-biochem.com/products/maltase/assay
https://www.worthington-biochem.com/products/maltase/assay
https://www.benchchem.com/product/b134456?utm_src=pdf-body
https://www.benchchem.com/product/b134456?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Qualitative Analysis of Carbohydrates (Procedure) : Biochemistry Virtual Lab I :
Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab
[vlab.amrita.edu]

2. Amylase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

3. static.igem.org [static.igem.org]

4. file.elabscience.com [file.elabscience.com]

5. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]

6. Soil maltase activity by a glucose oxidase–perioxidase system - PMC
[pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. scribd.com [scribd.com]

9. researchgate.net [researchgate.net]

10. tandfonline.com [tandfonline.com]

11. 150 Years Alfred Wöhlk - ChemistryViews [chemistryviews.org]

12. researchgate.net [researchgate.net]

13. himedialabs.com [himedialabs.com]

To cite this document: BenchChem. [The Biochemical Role of D-(+)-Maltose Monohydrate: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134456#role-of-d-maltose-monohydrate-as-a-
disaccharide-in-biochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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